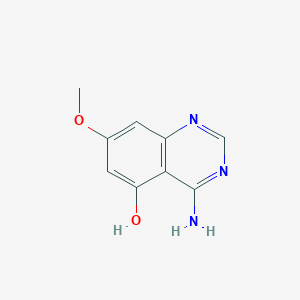![molecular formula C20H23N5O6S B12968926 N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to Pemetrexed, a well-known antifolate drug used in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- involves multiple steps. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent. This method replaces the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.
作用机制
The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
相似化合物的比较
Similar Compounds
Pemetrexed: A structurally similar antifolate drug used in cancer treatment.
Methotrexate: Another antifolate with a similar mechanism of action.
Raltitrexed: A thymidylate synthase inhibitor with structural similarities.
Uniqueness
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is unique due to its specific structural modifications, which enhance its antiviral activity compared to its analogs . This makes it a promising candidate for further research and development in antiviral therapies.
属性
分子式 |
C20H23N5O6S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1 |
InChI 键 |
ADFLVKAWSSGDBU-ZDUSSCGKSA-N |
手性 SMILES |
C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
规范 SMILES |
C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


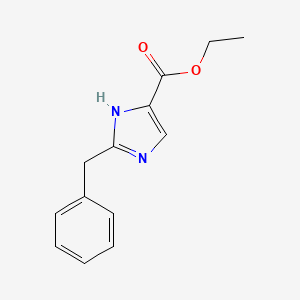
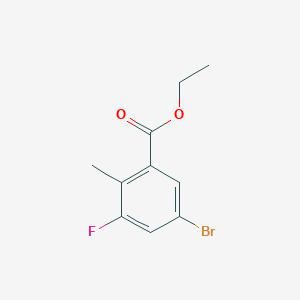
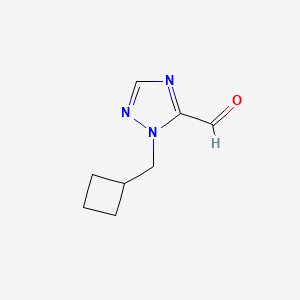
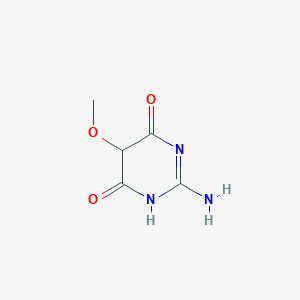
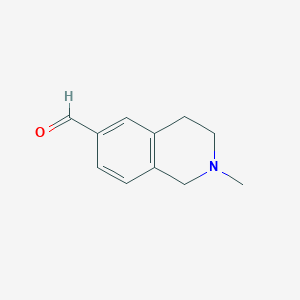
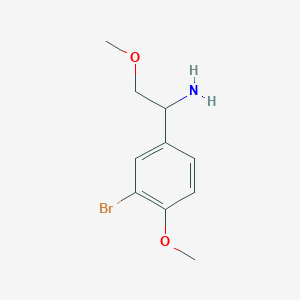
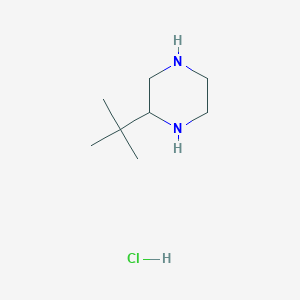
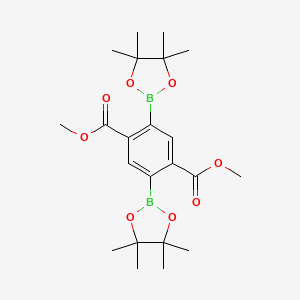
![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
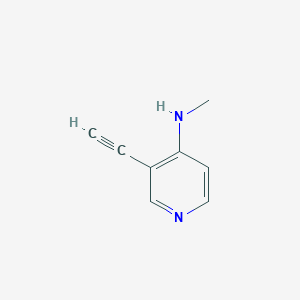
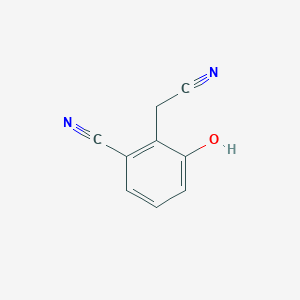
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)

